Ethyl 3-hydroxypyrrolidine-1-carboxylate
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Overview
Description
Ethyl 3-hydroxypyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C7H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-hydroxypyrrolidine-1-carboxylate typically involves the reaction of ethyl chloroformate with 3-hydroxypyrrolidine. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
3-Hydroxypyrrolidine+Ethyl chloroformate→Ethyl 3-hydroxypyrrolidine-1-carboxylate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Reagents such as SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of Ethyl 3-oxopyrrolidine-1-carboxylate.
Reduction: Formation of Ethyl 3-hydroxypyrrolidine-1-methanol.
Substitution: Formation of Ethyl 3-chloropyrrolidine-1-carboxylate or Ethyl 3-bromopyrrolidine-1-carboxylate.
Scientific Research Applications
Ethyl 3-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxypyrrolidine-1-carboxylate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation to provide insights into enzyme function. In drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Comparison with Similar Compounds
- Ethyl 3-oxopyrrolidine-1-carboxylate
- Ethyl 3-chloropyrrolidine-1-carboxylate
- Ethyl 3-bromopyrrolidine-1-carboxylate
Comparison: Ethyl 3-hydroxypyrrolidine-1-carboxylate is unique due to the presence of the hydroxyl group, which imparts specific reactivity and potential for hydrogen bonding. This makes it distinct from its oxidized, chlorinated, or brominated counterparts, which have different chemical properties and reactivities.
Properties
IUPAC Name |
ethyl 3-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-11-7(10)8-4-3-6(9)5-8/h6,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCCUQNJHACLSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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